5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
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Overview
Description
“5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom, a cyclopropyl group, and a pyridazinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” typically involves multiple steps:
Formation of the Pyridazinone Moiety: This involves the cyclization of appropriate precursors to form the pyridazinone ring.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyridazinone derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the cyclopropyl ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzamide derivatives.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridazinone moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide: Lacks the bromine atom.
5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide: Contains a chlorine atom instead of bromine.
5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethylbenzamide: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the bromine atom in “5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” may confer unique properties such as increased reactivity in substitution reactions and potentially enhanced biological activity due to halogen bonding interactions.
Properties
IUPAC Name |
5-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11-2-5-13(18)10-14(11)17(23)19-8-9-21-16(22)7-6-15(20-21)12-3-4-12/h2,5-7,10,12H,3-4,8-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYQPANMWBURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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